

discovery and history of N-Methylputrescine

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Compound of Interest

Compound Name: *N-Methylputrescine*

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An In-depth Technical Guide on the Discovery and History of **N-Methylputrescine**

Introduction

N-Methylputrescine, a key diamine metabolite, holds a pivotal position in the biosynthesis of various significant alkaloids in the plant kingdom.[1] As a methylated derivative of putrescine, it serves as the dedicated precursor to the pyrrolidine ring of nicotine and the tropane skeleton of tropane alkaloids such as hyoscyamine and scopolamine.[2][3][4] Its discovery and the subsequent elucidation of its biosynthetic pathway have been instrumental in understanding the complex network of secondary metabolism in plants, particularly within the Solanaceae family. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to **N-methylputrescine** for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding **N-methylputrescine** is intrinsically linked to the study of alkaloid biosynthesis in tobacco (*Nicotiana tabacum*) and other plants of the Solanaceae family. Early research focused on identifying the precursors to the pharmacologically active alkaloids. It was established that putrescine is a fundamental building block.[5] The critical step of N-methylation of putrescine to form **N-methylputrescine** was later identified as the first committed step in the biosynthesis of nicotine and tropane alkaloids.[1][6] This discovery was crucial as it differentiated the pathway to these alkaloids from the general polyamine metabolism where putrescine is a precursor to spermidine and spermine.[3]

The enzyme responsible for this methylation, putrescine N-methyltransferase (PMT), was subsequently isolated and characterized.[7] Research has shown that PMT likely evolved from spermidine synthase, an enzyme involved in primary metabolism, highlighting a fascinating example of the evolution of new secondary metabolic pathways.[1][3][6] Further studies identified **N-methylputrescine** oxidase (MPO) as the enzyme that catalyzes the oxidative deamination of **N-methylputrescine**, leading to the formation of the N-methyl- Δ^1 -pyrrolinium cation, a key intermediate that cyclizes to form the characteristic ring structures of nicotine and tropane alkaloids.[8][9][10][11][12]

Quantitative Data

A summary of the key quantitative data for **N-methylputrescine** is presented below.

Table 1: Physicochemical Properties of N-Methylputrescine

Property	Value	Source
Molecular Formula	C ₅ H ₁₄ N ₂	[13]
Molecular Weight	102.18 g/mol	[13]
IUPAC Name	N'-methylbutane-1,4-diamine	[13]
CAS Number	14475-60-6	[13]
Physical Description	Solid	[13]
LogP	-0.051	[13]

Table 2: Kinetic Properties of Enzymes in N-Methylputrescine Metabolism

Enzyme	Substrate	K _m (μM)	Organism	Source
Putrescine N-methyltransferase (PMT1)	Putrescine	250	Solanum tuberosum	[14]
N-methylputrescine oxidase (LaCAO)	N-methylputrescine	20.7 ± 1.6	Lupinus angustifolius	[15]

Experimental Protocols

Extraction and Quantification of N-Methylputrescine from Plant Tissue

This protocol outlines a general method for the extraction and analysis of **N-methylputrescine** from plant material, typically roots where its biosynthesis is prominent.[\[16\]](#)

Methodology:

- Homogenization: Freeze a known weight of plant tissue (e.g., 1 gram) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Extraction: Add 5 mL of 5% (v/v) perchloric acid to the powdered tissue. Vortex thoroughly and incubate on ice for 1 hour.
- Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Derivatization (Dansylation):
 - Take a 200 μL aliquot of the supernatant.
 - Add 400 μL of dansyl chloride (5 mg/mL in acetone).
 - Add 200 μL of saturated sodium bicarbonate.
 - Vortex and incubate at 60°C for 1 hour in the dark.

- Extraction of Dansylated Amines:
 - Add 500 μ L of toluene to the reaction mixture.
 - Vortex vigorously for 30 seconds.
 - Centrifuge at 3,000 x g for 5 minutes to separate the phases.
 - Collect the upper toluene phase containing the dansylated amines.
- Analysis by High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile in water.
 - Detection: Fluorescence detector (Excitation: 365 nm, Emission: 510 nm).
 - Quantification: Compare the peak area of the sample with that of a standard curve prepared with pure **N-methylputrescine**.

Assay of Putrescine N-methyltransferase (PMT) Activity

This protocol measures the activity of PMT by quantifying the formation of radiolabeled **N-methylputrescine** from radiolabeled S-adenosylmethionine (SAM).

Methodology:

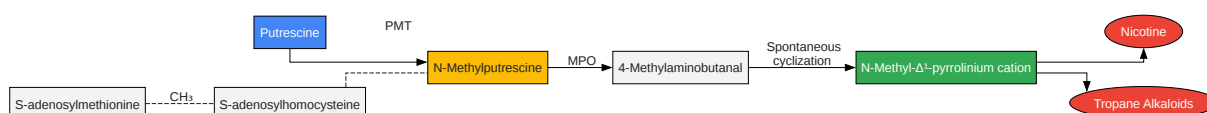
- Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 1 mM EDTA, and 10% glycerol). Centrifuge to obtain a crude enzyme extract (supernatant).
- Reaction Mixture (total volume of 100 μ L):
 - 50 μ L of crude enzyme extract.
 - 10 μ L of 10 mM putrescine.
 - 10 μ L of S-adenosyl-L-[14 C-methyl]methionine (specific activity ~50 mCi/mmol).

- 30 μ L of extraction buffer.
- Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
- Stopping the Reaction: Add 100 μ L of saturated sodium carbonate.
- Extraction: Add 500 μ L of toluene/ethyl acetate (1:1), vortex, and centrifuge. Collect the organic phase.
- Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the PMT activity.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of N-Methylputrescine and its Derivatives

N-methylputrescine is at a critical branch point in plant secondary metabolism. Its formation from putrescine is catalyzed by Putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3][6] Subsequently, **N-methylputrescine** is oxidatively deaminated by **N-methylputrescine** oxidase (MPO) to yield 4-methylaminobutanal.[8][10] This intermediate spontaneously cyclizes to form the N-methyl- Δ^1 -pyrrolinium cation, which is a crucial precursor for the biosynthesis of nicotine in *Nicotiana* species and tropane alkaloids in other members of the Solanaceae family.[4][11][12][17]

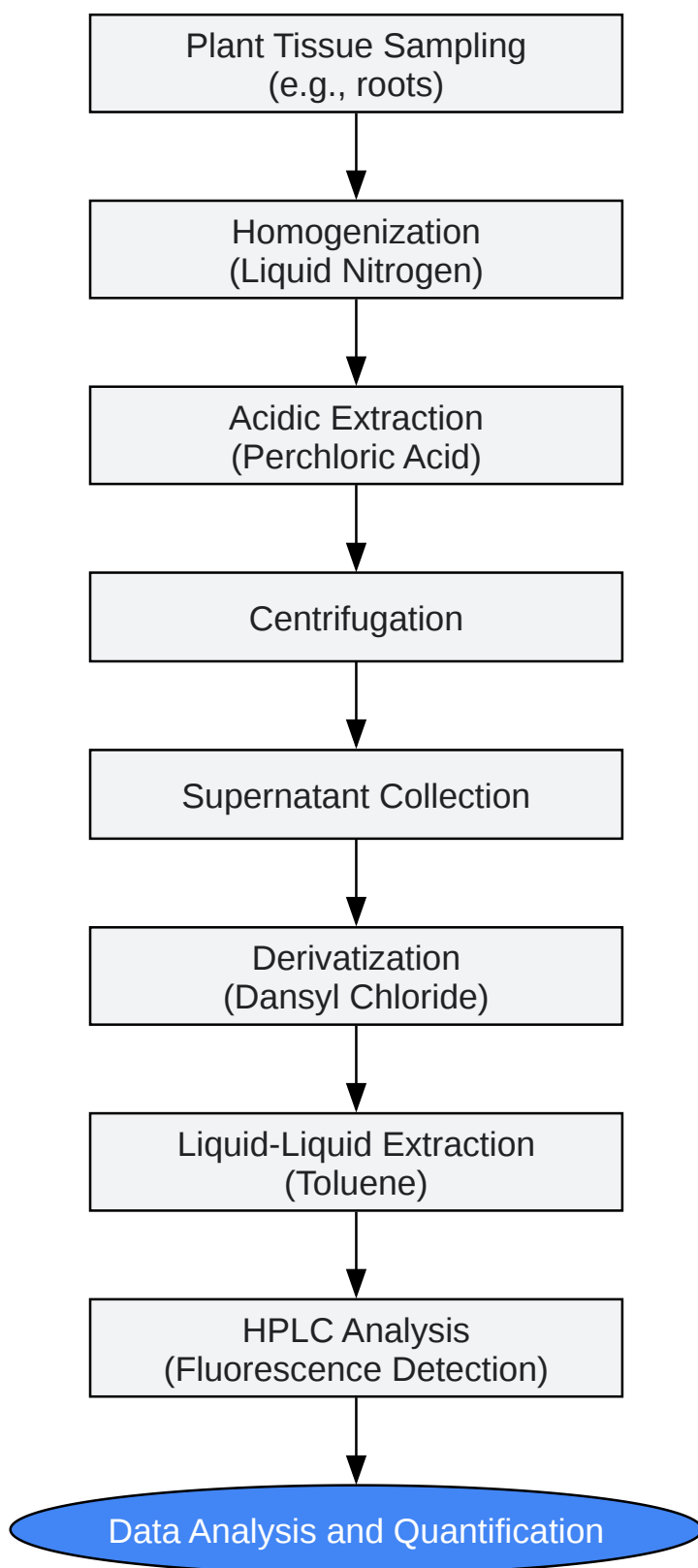


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Caption: Biosynthesis of **N-Methylputrescine** and its conversion to alkaloids.

Experimental Workflow for N-Methylputrescine Analysis

The following diagram illustrates a typical workflow for the analysis of **N-methylputrescine** from plant samples, as detailed in the experimental protocol section.



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Caption: Experimental workflow for **N-Methylputrescine** analysis.

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